molecular formula C6H12O6 B14901833 D-sorbopyranose

D-sorbopyranose

Cat. No.: B14901833
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-IANNHFEVSA-N
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Description

D-sorbopyranose: is a monosaccharide with the molecular formula C6H12O6. It is a ketohexose, meaning it contains six carbon atoms and a ketone functional group. This compound is a stereoisomer of D-sorbose and exists in a pyranose ring form. This compound is naturally occurring and can be found in various fruits and plants. It plays a significant role in carbohydrate metabolism and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-sorbopyranose can be synthesized from D-xylose through a series of chemical reactions. The process involves the oxidation of D-xylose to form a lactone intermediate, which is then reduced to yield this compound. The reaction conditions typically involve the use of acetic anhydride and hydrogenation catalysts .

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods. Microorganisms such as Pseudomonas species can be used to convert L-glucitol to D-sorbose, which can then be crystallized to obtain this compound. This method is advantageous due to its high yield and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: D-sorbopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Sugar alcohols

    Substitution: Ester or ether derivatives

Scientific Research Applications

D-sorbopyranose has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex biomolecules and as a reference standard in carbohydrate analysis.

    Biology: this compound is studied for its role in metabolic pathways and its interactions with enzymes.

    Medicine: Research has shown potential chemotherapeutic properties of this compound derivatives, making it a candidate for drug development.

    Industry: It is used in the production of rare sugars and as a precursor for various industrial chemicals .

Mechanism of Action

The mechanism of action of D-sorbopyranose involves its interaction with specific enzymes and metabolic pathways. As a ketohexose, it can be phosphorylated by hexokinase to form this compound-6-phosphate, which then enters various metabolic pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing energy production and storage .

Comparison with Similar Compounds

  • D-fructopyranose
  • D-allopyranose
  • D-psicopyranose

Comparison: D-sorbopyranose is unique due to its specific stereochemistry and functional properties. Compared to D-fructopyranose, which is also a ketohexose, this compound has different reactivity and metabolic roles. D-allopyranose and D-psicopyranose, while similar in structure, have distinct biological activities and applications .

Properties

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m1/s1

InChI Key

LKDRXBCSQODPBY-IANNHFEVSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

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